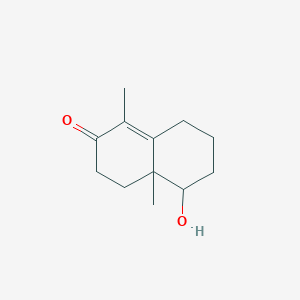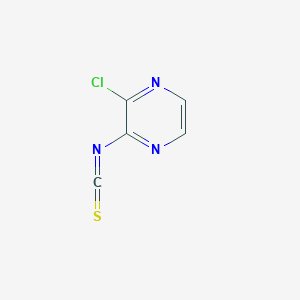
2-Chloro-3-isothiocyanatopyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-isothiocyanatopyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. The presence of both chloro and isothiocyanato groups in the pyrazine ring makes this compound particularly interesting for synthetic and application purposes.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyrazine with thiophosgene or a similar reagent to introduce the isothiocyanato group . The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2-Chloro-3-isothiocyanatopyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-isothiocyanatopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.
Major Products Formed
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanato group.
Substituted Pyrazines: Formed by the substitution of the chloro group with various nucleophiles.
科学的研究の応用
2-Chloro-3-isothiocyanatopyrazine has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-3-isothiocyanatopyrazine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
2-Chloro-3-aminopyrazine: Similar structure but with an amino group instead of an isothiocyanato group.
2-Chloro-3-hydrazinopyrazine: Contains a hydrazino group, which imparts different chemical reactivity and biological properties.
Uniqueness
2-Chloro-3-isothiocyanatopyrazine is unique due to the presence of both chloro and isothiocyanato groups, which provide distinct reactivity and potential applications. The isothiocyanato group, in particular, allows for the formation of thiourea derivatives, which are valuable in various chemical and biological contexts.
特性
分子式 |
C5H2ClN3S |
|---|---|
分子量 |
171.61 g/mol |
IUPAC名 |
2-chloro-3-isothiocyanatopyrazine |
InChI |
InChI=1S/C5H2ClN3S/c6-4-5(9-3-10)8-2-1-7-4/h1-2H |
InChIキー |
KCDDIAHEHZIJIU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)N=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


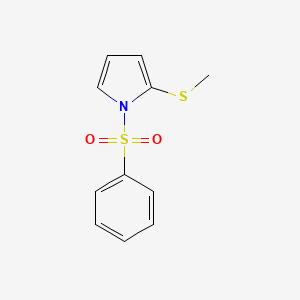


![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
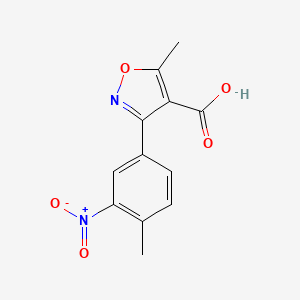
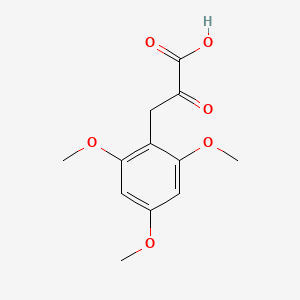
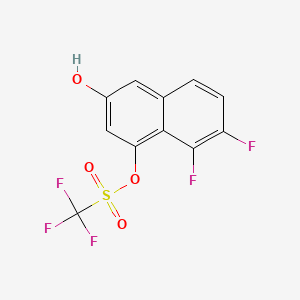
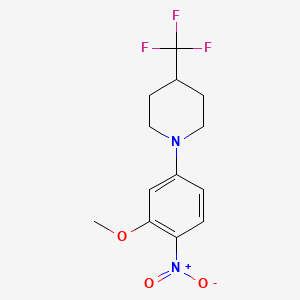

![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
